Reidispongiolide A

Beschreibung

Eigenschaften

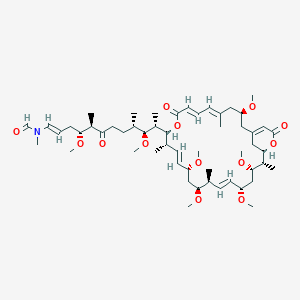

Molekularformel |

C54H87NO13 |

|---|---|

Molekulargewicht |

958.3 g/mol |

IUPAC-Name |

N-[(E,4R,5R,9S,10S,11S)-4,10-dimethoxy-5,9-dimethyl-6-oxo-11-[(3R,5E,7E,11S,12S,13E,15R,17S,18S,19E,21S,23S,24R,25R)-3,15,17,21,23-pentamethoxy-5,12,18,24-tetramethyl-9,27-dioxo-10,26-dioxabicyclo[23.3.1]nonacosa-1(28),5,7,13,19-pentaen-11-yl]dodec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C54H87NO13/c1-35-18-16-20-51(58)68-54(41(7)53(66-15)37(3)23-26-46(57)39(5)47(63-12)19-17-27-55(8)34-56)38(4)22-25-43(60-9)32-48(64-13)36(2)21-24-44(61-10)33-49(65-14)40(6)50-30-42(31-52(59)67-50)29-45(28-35)62-11/h16-18,20-22,24-25,27,31,34,36-41,43-45,47-50,53-54H,19,23,26,28-30,32-33H2,1-15H3/b20-16+,24-21+,25-22+,27-17+,35-18+/t36-,37-,38-,39-,40+,41-,43-,44+,45+,47+,48-,49-,50+,53-,54-/m0/s1 |

InChI-Schlüssel |

LOYDTENNTZZQJM-DIUYYEMASA-N |

SMILES |

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |

Isomerische SMILES |

C[C@H]1/C=C/[C@H](C[C@@H]([C@H]([C@H]2CC(=CC(=O)O2)C[C@@H](C/C(=C/C=C/C(=O)O[C@@H]([C@H](/C=C/[C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H](C/C=C/N(C)C=O)OC)OC)/C)OC)C)OC)OC |

Kanonische SMILES |

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |

Synonyme |

reidispongiolide A |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Reaction-Based Assembly

The synthesis leveraged stereoselective aldol reactions to construct critical stereocenters. The northern hemisphere was assembled using a boron-mediated aldol reaction between ketone 3 and aldehyde 5 , yielding the C7–C13 segment with >95% diastereoselectivity. Similarly, the southern hemisphere utilized a lactate aldol reaction to establish the C14–C21 fragment, achieving 12:1 dr under Evans’ oxazolidinone catalysis.

A pivotal Mukaiyama aldol coupling connected the northern and southern hemispheres at C13, employing trimethylsilyl enol ethers and a titanium tetrachloride catalyst to secure the desired anti-Felkin-Anh configuration. This step demonstrated remarkable stereocontrol, with a 9:1 dr favoring the natural product’s stereochemistry.

Macrocyclization and Side-Chain Installation

Macrolactonization of the seco-acid precursor 8 under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) afforded the 26-membered ring in 65% yield. The side chain, containing an N-vinylformamide moiety, was introduced via a late-stage Wittig reaction between aldehyde 9 and phosphonium ylide 10 , followed by formamide installation using Hünig’s base.

Fragment Synthesis Techniques

C(22)–C(36) Fragment via Crotylboration

The synthesis of the C22–C36 side chain exemplifies innovative stereochemical control. As reported by D’Auria et al., a mismatched double asymmetric crotylboration was employed to construct the anti,anti-stereotriad at C24–C26. Reaction of aldehyde 5 with (S)-(E)-crotylborane 7 yielded diol 12 with >15:1 dr, overcoming substrate-controlled bias through reagent tuning.

| Step | Reagent/Conditions | Yield (%) | dr |

|---|---|---|---|

| Crotylboration | (S)-(E)-7 , THF, −78°C | 78 | >15:1 |

| Vinyl iodide coupling | Pd(PPh₃)₄, CuI, Et₃N | 82 | – |

Subsequent Stille coupling of vinyl iodide 3 with aldehyde 16 furnished allylic alcohol 17 , which was oxidized to the ketone and elongated to the full side chain.

Stereochemical Control in Macrolactonization

The 26-membered macrocycle’s stereochemical integrity was preserved through substrate-directed ring-closing . Computational studies revealed that the C13 hydroxyl group templated the transition state during macrolactonization, minimizing epimerization. High-pressure conditions (0.1 GPa) further enhanced the reaction rate and selectivity, achieving 70% conversion without racemization.

Comparative Analysis of Synthetic Routes

Two routes were explored for installing the 2E,4E-dienoate moiety:

-

HWE Olefination : Horner-Wadsworth-Emmons reaction of phosphonate 14 with aldehyde 15 provided the dienoate in 58% yield but suffered from Z-isomer contamination (7%).

-

Julia-Kocienski Coupling : Sulfone 16 and aldehyde 17 reacted under Masamune-Roush conditions, yielding the dienoate with improved E-selectivity (95:5) but lower overall yield (45%).

The HWE route was ultimately preferred for its scalability despite minor selectivity issues.

Analyse Chemischer Reaktionen

Reidispongiolide A undergoes various types of chemical reactions, primarily involving aldol reactions. These reactions are crucial for constructing the complex macrocyclic structure of the compound. Common reagents used in these reactions include chiral ketones and aldehydes. The major products formed from these reactions are the stereocontrolled fragments of this compound, which are then coupled to form the final compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Reidispongiolide A is classified as a diterpene lactone. Its primary mechanism of action involves the disruption of actin filament dynamics, leading to cytotoxic effects on cancer cells. It inhibits actin polymerization and promotes depolymerization, which results in the destabilization of the cytoskeleton. This action not only impedes cell motility and division but also induces apoptosis in malignant cells .

Scientific Research Applications

-

Cancer Research

- Cytotoxicity : this compound exhibits potent cytotoxic effects against various human cancer cell lines, making it a candidate for anticancer drug development. Studies have shown that it can circumvent multi-drug resistance, particularly through its interaction with P-glycoprotein .

- Mechanistic Studies : Researchers utilize this compound to explore the underlying mechanisms of actin filament assembly and disassembly, providing insights into cellular processes relevant to cancer progression .

-

Biological Studies

- Actin Dynamics : The compound serves as a valuable tool in investigating actin dynamics, allowing scientists to study how changes in actin filament stability affect cellular functions such as motility and morphology .

- Drug Development : Its ability to interact with the cytoskeleton positions this compound as a lead compound for developing new therapeutic agents targeting cancer and other diseases linked to cytoskeletal dysfunctions .

- Synthetic Chemistry

Case Studies and Research Findings

Wirkmechanismus

Reidispongiolide A exerts its effects by interacting with actin in the cell cytoskeleton. It inhibits actin filament assembly and induces F-actin depolymerization. This disruption of the actin cytoskeleton leads to the inhibition of cell motility, division, and adhesion, ultimately resulting in cell death. The molecular targets of this compound include actin and other proteins involved in the regulation of the cytoskeleton .

Vergleich Mit ähnlichen Verbindungen

Reidispongiolid A ist eng verwandt mit anderen marinen Makroliden wie Sphinxoliden und Scytophycinen. Diese Verbindungen teilen ähnliche Strukturen und Wirkmechanismen, da sie alle das Aktinzytoskelett als Ziel haben. Reidispongiolid A ist einzigartig in seiner starken Zytotoxizität und seiner Fähigkeit, die Multi-Drug-Resistenz zu umgehen. Andere ähnliche Verbindungen sind Aplyronine, Mycalolide A und Jaspisamid A, die ebenfalls antimikrofilamentäre Aktivität zeigen .

Q & A

Q. Table 1: Key Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.